molecular formula C19H21NO3 B4584990 butyl 4-[(3-methylbenzoyl)amino]benzoate

butyl 4-[(3-methylbenzoyl)amino]benzoate

Cat. No. B4584990
M. Wt: 311.4 g/mol
InChI Key: HVZDVSHKBZYGFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including condensation reactions, nitrations, reductions, and sometimes cyclization to achieve the desired molecular structure. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate, a compound with a similar structure, was achieved through nitrating the corresponding benzoate and then reducing the nitrated compound. The total yield amounted to 72%, demonstrating the feasibility of synthesizing complex benzoate derivatives through careful control of reaction conditions (Feng, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to butyl 4-[(3-methylbenzoyl)amino]benzoate typically involves X-ray diffraction techniques to determine geometric parameters. Spectroscopic methods such as IR, NMR, and UV-Vis spectroscopy are used to characterize the compound and elucidate its structure. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was fully characterized using these techniques, providing detailed insights into its molecular structure and confirming the configuration of its functional groups (Şahin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like butyl 4-[(3-methylbenzoyl)amino]benzoate often include hydrogen bonding and π–π stacking interactions. These interactions significantly influence the molecular packing and properties of the compounds. For instance, hydrogen-bonded chains and sheets were observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, demonstrating the role of hydrogen bonds in determining the supramolecular architecture (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of related benzoate derivatives, including melting points, solubility, and crystal structure, are crucial for their potential applications. The crystal structure of zwitterionic 4-(ammoniomethyl)benzoate, for example, revealed a complex three-dimensional structure arising from hydrogen bonding and π–π stacking, indicative of the compound's solid-state behavior (Atria et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies on the reactivity of similar compounds can provide insights into potential reactions and applications for butyl 4-[(3-methylbenzoyl)amino]benzoate. For instance, the synthesis and study of triorganostannyl esters of aminobenzoic acids highlighted the influence of the ester groups on the compounds' photophysical properties and coordination behavior (Tzimopoulos et al., 2010).

Scientific Research Applications

1. Chemical Synthesis and Characterization

Butyl 4-[(3-methylbenzoyl)amino]benzoate is a subject of interest in the synthesis of novel organic compounds. For instance, the Ritter reaction has been applied to synthesize t-butyl amides, showcasing the versatility of similar compounds in organic synthesis (Milne & Baum, 2014). Such chemical transformations are fundamental for developing new materials with potential applications in pharmaceuticals, materials science, and catalysis.

2. Biological Activity and Applications

Compounds structurally related to butyl 4-[(3-methylbenzoyl)amino]benzoate have been investigated for their biological activities. For example, benzophenones isolated from natural sources have shown inhibitory effects on Mycobacterium tuberculosis (Deng et al., 2013). This highlights the potential of such compounds in developing new antibacterial agents or drug leads.

3. Environmental Fate and Behavior

The environmental persistence and behavior of parabens, chemically related to butyl 4-[(3-methylbenzoyl)amino]benzoate, have been extensively studied. Parabens, used as preservatives in various consumer products, have been detected in water bodies, leading to concerns about their ecological impact and endocrine-disrupting potential (Haman et al., 2015). Understanding the fate of such compounds is crucial for assessing their environmental risk and developing strategies to mitigate their presence in ecosystems.

4. Metabolism and Toxicological Aspects

The metabolism of parabens and related esters of p-hydroxybenzoic acid has been a subject of toxicological research. Studies have elucidated the enzymatic pathways involved in their biotransformation in human and animal models, providing insights into their potential health effects (Jewell et al., 2007). Such research is essential for evaluating the safety of consumer products containing these compounds.

properties

IUPAC Name

butyl 4-[(3-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-4-12-23-19(22)15-8-10-17(11-9-15)20-18(21)16-7-5-6-14(2)13-16/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZDVSHKBZYGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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